molecular formula C21H21N3O2S B2908193 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide CAS No. 1105234-73-8

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide

Cat. No.: B2908193
CAS No.: 1105234-73-8
M. Wt: 379.48
InChI Key: HOLSCLNSPRJXAW-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of dihydropyrimidinone derivatives. These compounds are notable for their versatile pharmacological activities. With an intricate structure, this compound has gained interest in various fields of scientific research, particularly in the domains of chemistry, biology, and medicine.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(22-12-11-16-7-3-1-4-8-16)13-18-14-20(26)24-21(23-18)27-15-17-9-5-2-6-10-17/h1-10,14H,11-13,15H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSCLNSPRJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with the selection of suitable starting materials, often involving a benzylthio group and a pyrimidinone structure.

  • Formation of Dihydropyrimidinone Core: : The dihydropyrimidinone core is synthesized via a Biginelli reaction, which involves the condensation of a urea derivative, an aldehyde, and a β-keto ester under acidic or basic conditions.

  • Introduction of Benzylthio Group: : The benzylthio group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a thiol reagent.

  • Acetylation: : The final step involves the acetylation of the compound with an appropriate acylating agent to form the N-phenethylacetamide derivative.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Industrial synthesis may also employ continuous flow reactors for better scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

  • Substitution: : The compound is susceptible to nucleophilic substitution, where the benzylthio group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

  • Reduction: : Lithium aluminum hydride, at low temperatures to prevent over-reduction.

  • Substitution: : Varied nucleophiles like amines or thiols, in the presence of bases like sodium hydride.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : New derivatives with replaced benzylthio groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide serves as a precursor for synthesizing a variety of heterocyclic compounds. It is also used in studying reaction mechanisms and exploring new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has been investigated for its potential pharmacological activities. It exhibits properties that make it a candidate for developing new therapeutic agents, particularly in treating conditions related to inflammation and cancer. Studies have shown its potential as an enzyme inhibitor, which can be utilized in drug development.

Industry

In industrial applications, the compound finds use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for designing new functional materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways in the body. Its benzylthio group and dihydropyrimidinone core allow it to bind to certain enzymes and receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide: : Similar structure but with a phenylthio group instead of a benzylthio group.

  • 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide: : Similar structure with a methyl group replacing the phenethyl group.

Unique Aspects

What makes 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide unique is its specific combination of the benzylthio group and the phenethylacetamide moiety. This combination contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds.

There you have it—a detailed look into the fascinating world of this compound! Anything else you want to dive deeper into?

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